molecular formula C7H9NS B1442759 1-(Thiophen-3-yl)cyclopropan-1-amine CAS No. 920501-70-8

1-(Thiophen-3-yl)cyclopropan-1-amine

Cat. No. B1442759
M. Wt: 139.22 g/mol
InChI Key: UKWHKEFOAFKCEY-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclopropan-1-amine is a chemical compound. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .


Synthesis Analysis

Thiophene derivatives, such as 1-(Thiophen-3-yl)cyclopropan-1-amine, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 1-(Thiophen-3-yl)cyclopropan-1-amine is C7H9NS. Its molecular weight is 139.22 g/mol.

Scientific Research Applications

Synthetic Applications

  • Ring-Opening Reactions

    A study by Lifchits and Charette (2008) detailed the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction proceeds at room temperature and preserves enantiomeric purity, demonstrating a methodology that could potentially be applied to 1-(Thiophen-3-yl)cyclopropan-1-amine (Lifchits & Charette, 2008).

  • Preparation of Dihydropyrroles and Pyrroles

    Wurz and Charette (2005) reported the synthesis of 1-nitro- and 1-cyano-cyclopropyl ketones from cyclopropanation reactions of alkenes, which were then used as precursors for the synthesis of 4-nitro- and 4-cyano-dihydropyrroles with primary amines. This suggests potential pathways for synthesizing related structures from 1-(Thiophen-3-yl)cyclopropan-1-amine (Wurz & Charette, 2005).

  • Synthesis of Cyclopropyl Amines

    Kadikova et al. (2015) explored the synthesis of cyclopropyl amines, including those similar to 1-(Thiophen-3-yl)cyclopropan-1-amine, using enamines and showing high yields. This highlights another synthetic route that could be explored for similar compounds (Kadikova et al., 2015).

Pharmaceutical Research

  • Antiproliferative Activity

    Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a molecule structurally related to 1-(Thiophen-3-yl)cyclopropan-1-amine, and found significant inhibitory activity against certain cancer cell lines. This indicates potential pharmaceutical applications of similar cyclopropane-1-amines (Lu et al., 2021).

  • Antinociceptive Properties

    Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activity, suggesting the potential of 1-(Thiophen-3-yl)cyclopropan-1-amine derivatives in pain management (Shipilovskikh et al., 2020).

  • Anticancer Activity

    Kumar et al. (2013) synthesized derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, some of which showed promising anticancer activity. The structural similarity of these derivatives to 1-(Thiophen-3-yl)cyclopropan-1-amine suggests potential anticancer applications for this compound as well (Kumar et al., 2013).

Future Directions

Thiophene-based analogs, such as 1-(Thiophen-3-yl)cyclopropan-1-amine, are of growing interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

1-thiophen-3-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWHKEFOAFKCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718301
Record name 1-(Thiophen-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)cyclopropan-1-amine

CAS RN

920501-70-8
Record name 1-(3-Thienyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920501-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thiophen-3-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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